

Synthesis of 1-Methylcyclopentanecarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: **1-Methylcyclopentanecarboxylic acid**

Cat. No.: **B1205683**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcyclopentanecarboxylic acid is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, focusing on the underlying reaction mechanisms, detailed experimental protocols, and relevant quantitative data. The synthesis strategies discussed herein are primarily the Favorskii rearrangement and the haloform reaction. A theoretical overview of the Grignard reagent carboxylation route is also presented. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in organic synthesis and drug development.

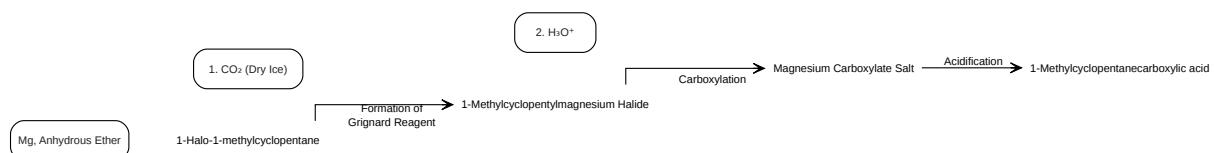
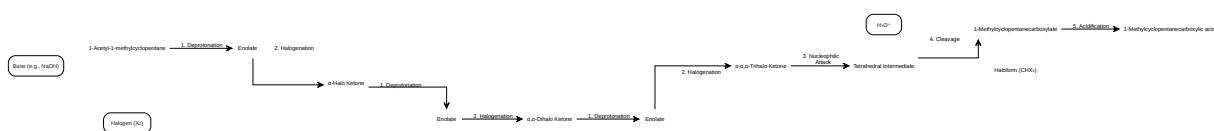
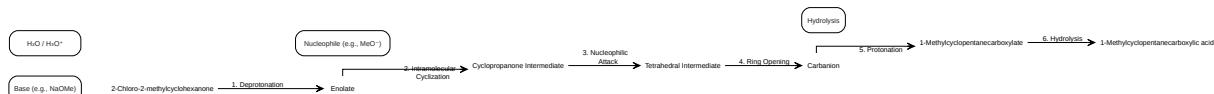
Favorskii Rearrangement Approach

The Favorskii rearrangement is a powerful method for the synthesis of carboxylic acids and their derivatives from α -halo ketones. In the context of **1-methylcyclopentanecarboxylic acid** synthesis, this pathway involves the ring contraction of a 2-halo-2-methylcyclohexanone.

Reaction Mechanism

The reaction proceeds through the formation of a cyclopropanone intermediate. The mechanism involves the following key steps:

- Enolate Formation: A base abstracts an acidic α -proton from the side of the carbonyl group opposite to the halogen, forming an enolate.
- Intramolecular Cyclization: The enolate undergoes an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing the halide and forming a bicyclic cyclopropanone intermediate.
- Nucleophilic Attack: A nucleophile, such as a hydroxide or alkoxide ion, attacks the carbonyl carbon of the cyclopropanone.
- Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of a carbon-carbon bond in the three-membered ring to form a more stable carbanion.
- Protonation: The carbanion is protonated by the solvent to yield the final carboxylic acid or ester product.



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